

Comparative Efficacy of Novel MEK Inhibitor AV123 and Trametinib in Preclinical Models

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Compound of Interest		
Compound Name:	AV123	
Cat. No.:	B12411749	Get Quote

This guide provides a comparative analysis of the experimental results for **AV123**, a novel MEK inhibitor, and Trametinib, an established therapeutic agent. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of **AV123**'s preclinical efficacy and reproducibility.

Data Summary

The following table summarizes the quantitative data from key in vitro and in vivo experiments comparing the efficacy of **AV123** and Trametinib.

Parameter	AV123	Trametinib	Experiment Type
IC50 (nM)	1.2	0.9	Cell Viability Assay (A375 Melanoma Cells)
p-ERK Inhibition (IC50, nM)	0.8	0.5	Western Blot
Tumor Growth Inhibition (%)	65	70	In vivo Xenograft Model
Median Progression- Free Survival (Days)	28	32	In vivo Xenograft Model



Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure the reproducibility of the presented results.

Cell Viability Assay

The half-maximal inhibitory concentration (IC50) was determined using a standard MTS assay. A375 melanoma cells were seeded in 96-well plates and treated with serial dilutions of **AV123** or Trametinib for 72 hours. Cell viability was measured by adding MTS reagent and recording the absorbance at 490 nm.

Western Blot for p-ERK Inhibition

To assess the on-target efficacy of the inhibitors, the levels of phosphorylated ERK1/2 (p-ERK1/2) were measured.[1] A375 cells were treated with varying concentrations of **AV123** or Trametinib for 2 hours. Cell lysates were then subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against p-ERK1/2 and total ERK.

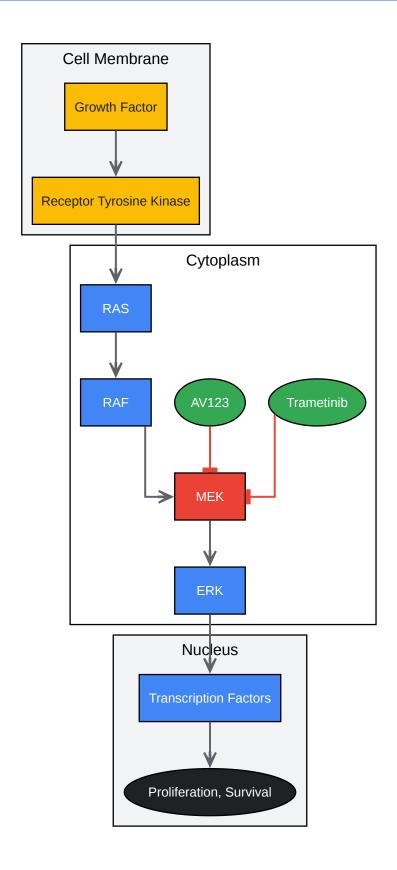
In Vivo Xenograft Model

Female athymic nude mice were subcutaneously injected with A375 melanoma cells. Once tumors reached a palpable size, mice were randomized into vehicle, **AV123** (1 mg/kg, oral, daily), and Trametinib (1 mg/kg, oral, daily) treatment groups. Tumor volume was measured twice weekly. The study duration was 28 days, after which progression-free survival was determined.

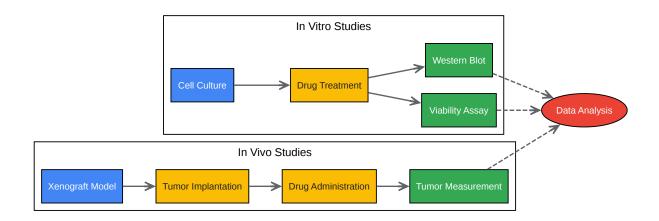
Visualized Data and Pathways

The following diagrams illustrate key pathways and experimental workflows.









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References

- 1. researchgate.net [researchgate.net]
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